3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-10(21)19-15-11-6-2-5-9-14(11)23-16(15)17(22)20-13-8-4-3-7-12(13)18/h2-9H,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGQAXUCNATUOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran derivatives.
Introduction of the Acetamido Group: The acetamido group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride under basic conditions.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached via a Suzuki-Miyaura cross-coupling reaction, using a suitable boronic acid derivative and a palladium catalyst.
Industrial production methods may involve optimizing these reactions for higher yields and scalability, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering signaling cascades that result in cellular responses.
Interfering with DNA/RNA: It can interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
a) 4-Cyclopropyl-5-(2-Fluorophenyl)Arylhydrazono-2,3-Dihydrothiazole Derivatives (5a–5h)
- Core Structure : Thiazole ring fused with a dihydrothiazole moiety, substituted with cyclopropyl and 2-fluorophenyl groups .
- Key Differences: Heterocycle: Benzofuran (oxygen-containing) vs. thiazole (sulfur/nitrogen-containing). Thiazoles exhibit distinct electronic profiles, influencing reactivity and bioactivity. Substituents: The target compound lacks the cyclopropyl and arylhydrazono groups present in 5a–5h. Instead, it features an acetamido group, which may enhance metabolic stability compared to hydrazono derivatives.
- Synthesis : Similar to Scheme 1 in , the target compound may involve condensation reactions, though specific pathways are unconfirmed.
b) Prasugrel (Referenced in Figure 1, )
- Core Structure: Thienopyridine, a sulfur-containing heterocycle.
- Substituents : Includes a 2-fluorophenyl group but differs in the core and additional functional groups (e.g., ester and cyclopropylamine moieties).
- Application : Antiplatelet drug, highlighting the pharmacological relevance of 2-fluorophenyl substitutions .
Amide-Containing Agrochemicals ()
a) Flutolanil (N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide)
- Core Structure : Benzamide.
- Substituents : Trifluoromethyl group (strong electron-withdrawing) vs. acetamido in the target compound.
- Application : Fungicide, demonstrating the role of amide bonds in agrochemical activity .
b) Cyprofuram (N-(3-Chlorophenyl)-N-(Tetrahydro-2-Oxo-3-Furanyl)-Cyclopropanecarboxamide)
Comparative Data Table
Research Findings and Implications
- Electronic Effects : The 2-fluorophenyl group in the target compound and analogues like prasugrel enhances binding to hydrophobic pockets in biological targets via π-π stacking and halogen bonding .
- Metabolic Stability: Acetamido groups (target compound) may offer improved resistance to hydrolysis compared to hydrazono (5a–5h) or ester (prasugrel) functionalities.
Biological Activity
3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide, a compound with a complex structure, has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, interaction with biological macromolecules, and its implications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C_{16}H_{14}FNO_{3} with a molecular weight of approximately 324.29 g/mol. The compound features a benzofuran core, an acetamido group, and a fluorophenyl moiety, contributing to its unique reactivity and biological interactions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | % Inhibition at 5 μM |
|---|---|---|
| MCF-7 (Breast) | 5.3 ± 0.1 | 38% |
| A549 (Lung) | 24 | 45% |
| HeLa (Cervical) | 8 | ~50% |
The mechanism of action appears to involve modulation of key signaling pathways associated with cell survival and proliferation, particularly through the inhibition of protein-protein interactions critical for tumor growth .
Interaction with Biological Macromolecules
The compound has been shown to effectively bind to various protein targets, influencing their activity through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions are facilitated by the aromatic systems present in the compound, which enhance its binding affinity to specific receptors or enzymes.
Table 2: Interaction Studies
| Protein Target | Binding Affinity (K_d) | Mechanism of Action |
|---|---|---|
| SHP2 Phosphatase | 25 μM | Inhibition of oncogenic signaling |
| DOT1L | 15 μM | Disruption of protein-protein interaction |
| Bcl-2 | 30 μM | Induction of apoptosis |
Case Studies
Several studies have explored the therapeutic potential of this compound in preclinical models:
- Study on Breast Cancer : In a study involving MCF-7 cell
Q & A
Q. What are the optimized synthetic routes for 3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with benzofuran-2-carboxylic acid derivatives. Key steps include:
Amidation : Use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to introduce the acetamido group at the 3-position of the benzofuran core .
Substitution : React with 2-fluoroaniline under anhydrous conditions (e.g., DCM or DMF as solvents) to form the N-(2-fluorophenyl)carboxamide moiety .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
Industrial-scale synthesis may employ continuous flow reactors to enhance yield and reduce reaction time .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Structural confirmation requires:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to identify proton environments and carbon frameworks (e.g., benzofuran aromatic signals at δ 6.8–7.9 ppm, fluorophenyl protons at δ 7.1–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 367.1) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O) and ~1250 cm (C-F stretch) .
- X-ray Crystallography (if crystals are obtainable): Resolve bond lengths and dihedral angles between the benzofuran core and fluorophenyl group .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies in activity (e.g., IC variability in enzyme inhibition assays) can arise from:
- Assay Conditions : Differences in buffer pH, temperature, or co-solvents (e.g., DMSO concentration) affecting compound solubility .
- Target Specificity : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to validate interactions .
- Structural Analogues : Compare with derivatives like 3-(2-chloropropanamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide (CAS: 888444-51-7) to isolate substituent effects .
Standardized protocols (e.g., NIH/NCATS guidelines) and inter-laboratory validation are critical .
Q. How can computational modeling predict interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding to enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding (amide and fluorine groups) and π-π stacking (benzofuran-aromatic residues) .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS/AMBER) to evaluate binding free energy (MM-PBSA) .
- Pharmacophore Mapping : Identify critical features (e.g., acetamido as H-bond acceptor) using MOE or Discovery Studio .
Validate predictions with in vitro assays (e.g., fluorescence polarization for binding affinity) .
Q. What challenges exist in establishing structure-activity relationships (SAR) for this compound?
- Methodological Answer : SAR challenges include:
- Synthetic Complexity : Introducing substituents (e.g., 3-chloropropanamido vs. 4-fluorobenzamido) requires tailored protecting-group strategies .
- Data Variability : Use multivariate analysis (e.g., PCA or PLS regression) to correlate electronic (Hammett σ) or steric (Taft E) parameters with activity .
- Bioisosteric Replacements : Replace the 2-fluorophenyl group with 2-ethoxyphenyl (as in CAS: 888446-39-7) to probe hydrophobic vs. polar interactions .
Cross-disciplinary collaboration (synthetic chemistry, computational biology) is essential .
Q. How can solubility and formulation challenges be addressed for in vivo studies?
- Methodological Answer :
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-based surfactants to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) or PLGA nanoparticles for sustained release .
- Physicochemical Profiling : Determine logP (e.g., ~3.2 via shake-flask method) and pK (e.g., ~9.5 for the amide group) to guide salt formation (e.g., hydrochloride) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
